molecular formula C6H6BrClN2 B2677190 (3-Bromo-2-chloro-phenyl)hydrazine CAS No. 1388076-52-5

(3-Bromo-2-chloro-phenyl)hydrazine

Cat. No.: B2677190
CAS No.: 1388076-52-5
M. Wt: 221.48
InChI Key: QWVUWLRUWYYRQJ-UHFFFAOYSA-N
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Description

Importance of Arylhydrazine Architectures in Organic Synthesis

Arylhydrazine architectures are foundational to the synthesis of a multitude of nitrogen-containing heterocyclic compounds. wikipedia.org These structures are indispensable precursors for creating indoles, pyrazoles, indazoles, and carbazoles, which form the core of many natural products and pharmaceutical agents. rsc.orgrsc.orgcore.ac.uk The most renowned application of arylhydrazines is the Fischer indole (B1671886) synthesis, a robust and widely used method discovered in 1883 to produce the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgmdpi.comyoutube.com This reaction remains a cornerstone of heterocyclic chemistry, employed in the synthesis of compounds ranging from anti-migraine drugs of the triptan class to complex alkaloids. wikipedia.orgrsc.org Beyond cyclization reactions, arylhydrazines also serve as versatile nucleophiles and precursors for generating aryl radicals and diazonium salts, further broadening their synthetic utility.

Overview of Research Directions in Substituted Phenylhydrazine (B124118) Chemistry

Modern research continues to uncover new applications for substituted phenylhydrazines. mdpi.com Investigations have focused on the effects of various substituents on the phenyl ring, which can modulate the reactivity and regioselectivity of classical reactions like the Fischer indole synthesis. mdpi.comnih.gov For instance, the presence of electron-donating or electron-withdrawing groups can influence the stability of intermediates and the energy barriers of transition states, sometimes leading to unexpected or "abnormal" reaction products. nih.govnih.gov

Current research directions include the development of novel catalytic systems to expand the scope of reactions involving arylhydrazines. This includes palladium-catalyzed cross-coupling reactions and copper-mediated transformations to form new carbon-carbon and carbon-heteroatom bonds. rsc.org Furthermore, studies into the reaction mechanisms, including computational explorations, are providing deeper insights into why certain reactions with substituted hydrazines succeed while others fail, paving the way for more rational and efficient synthetic strategies. nih.gov

Academic Rationale and Research Objectives for (3-Bromo-2-chloro-phenyl)hydrazine Investigations

The specific investigation of this compound is driven by the strategic placement of its two distinct halogen substituents. This unique substitution pattern offers a compelling platform for studying and controlling regioselectivity in heterocyclic synthesis, particularly in the Fischer indole synthesis.

The primary academic rationale for its use is the predictable control it offers during indolization. In the Fischer synthesis mechanism, the reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgmdpi.com The final step involves cyclization onto the aromatic ring. For a di-substituted phenylhydrazine like the title compound, two potential sites for cyclization exist. However, the presence of the chlorine atom at the C-2 position sterically and electronically disfavors cyclization at that site. Consequently, the reaction is directed exclusively toward the C-6 position of the phenylhydrazine ring.

This directed cyclization is highly valuable as it predictably yields a single regioisomer of the resulting indole: a 7-bromo-4-chloro-indole derivative. The bromine atom at the C-7 position and the chlorine atom at the C-4 position of the newly formed indole are not merely passive substituents; they serve as versatile synthetic handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the elaboration of the indole core into more complex and potentially bioactive molecules. Therefore, the research objective for investigating this compound is to utilize it as a specialized building block for the efficient and regioselective synthesis of highly substituted indoles, which are important scaffolds in drug discovery and materials science. nih.gov

Chemical and Physical Properties of this compound

Below is a table summarizing the key properties of the title compound.

PropertyValue
Molecular FormulaC₆H₆BrClN₂
Molecular Weight221.48 g/mol
IUPAC Name(3-bromo-2-chlorophenyl)hydrazine
CAS Number1388076-52-5 sigmaaldrich.combldpharm.com
Canonical SMILESC1=CC(=C(C(=C1)Br)Cl)NN
Physical FormPowder
Purity≥95% chiralen.com

Table of Mentioned Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-2-chlorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVUWLRUWYYRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Application of 3 Bromo 2 Chloro Phenyl Hydrazine in Advanced Organic Synthesis

Utilization as a Building Block for Diverse Organic Scaffolds

The reactivity of the hydrazine (B178648) moiety in (3-bromo-2-chloro-phenyl)hydrazine makes it a key precursor for the synthesis of a wide array of heterocyclic compounds. These scaffolds form the core of many pharmaceuticals, agrochemicals, and materials. The presence of the bromo and chloro groups provides opportunities for further functionalization, allowing for the fine-tuning of the properties of the final molecules.

One of the most prominent applications of phenylhydrazines is in the Fischer indole (B1671886) synthesis , a classic and powerful method for constructing the indole ring system. rsc.orggoogle.com By reacting this compound with various ketones or aldehydes, a range of substituted indoles can be prepared. google.comrsc.orgshahucollegelatur.org.in The resulting 7-bromo-6-chloroindoles can then be subjected to further chemical transformations, such as cross-coupling reactions at the bromine and chlorine positions, to introduce additional complexity. rsc.org

Beyond indoles, this compound is a crucial starting material for the synthesis of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and they exhibit a broad spectrum of biological activities. dergipark.org.trorganic-chemistry.org The condensation of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of 1-(3-bromo-2-chloro-phenyl)pyrazoles. dergipark.org.trresearchgate.netresearchgate.net The specific substitution pattern on the pyrazole (B372694) ring can be controlled by the choice of the dicarbonyl component. organic-chemistry.org

Another important class of heterocycles accessible from this compound are triazoles . These five-membered rings containing three nitrogen atoms are prevalent in medicinal chemistry and materials science. nih.govchemistryjournal.netgoogle.com For instance, the reaction of this compound with compounds containing a reactive azide (B81097) group can lead to the formation of 1,2,3-triazoles through cycloaddition reactions. nih.govgoogle.comgoogle.com

The following table illustrates the diversity of organic scaffolds that can be synthesized using this compound as a key building block.

ScaffoldGeneral StructurePotential Starting Materials with this compound
Indole Indole structureKetones, Aldehydes
Pyrazole Pyrazole structure1,3-Diketones, β-Ketoesters
1,2,3-Triazole 1,2,3-Triazole structureAlkynes (via in-situ azide formation), Azides

Contribution to the Synthesis of Complex Molecular Architectures

The strategic incorporation of the this compound moiety has proven instrumental in the total synthesis of several complex natural products and other intricate molecular architectures. The Fischer indole synthesis, in particular, has been a cornerstone in these synthetic endeavors, allowing for the rapid construction of a key heterocyclic core which is then elaborated to the final target molecule. rsc.orggoogle.com

For example, the total synthesis of the alkaloid murrayanine involved a Fischer indole synthesis as a key step to construct the carbazole (B46965) framework. rsc.org While the original synthesis may not have used the exact 3-bromo-2-chloro substituted phenylhydrazine (B124118), the principle demonstrates the power of this methodology. The use of this compound in such a synthesis would yield a di-halogenated carbazole, providing valuable handles for late-stage diversification and the creation of novel analogues.

Similarly, the synthesis of the complex indole alkaloid aspidospermidine has been achieved through strategies that rely on the Fischer indole synthesis to forge the core indole nucleus. scirp.org The introduction of the bromo and chloro substituents from this compound would offer a route to previously inaccessible derivatives of aspidospermidine, potentially with altered biological activities.

The following table provides a hypothetical reaction scheme for the synthesis of a complex molecular architecture precursor using this compound.

Target PrecursorSynthetic ReactionKey Intermediate
7-Bromo-6-chloro-1,2,3,4-tetrahydrocarbazole Fischer Indole Synthesis(3-Bromo-2-chloro-phenyl)hydrazone of cyclohexanone
Fischer Indole Synthesis of a substituted carbazoleHydrazone intermediate

This strategic use of a pre-functionalized building block highlights the efficiency of this approach in modern organic synthesis, enabling the rapid assembly of complex scaffolds with embedded functionality for further elaboration.

Development of this compound-Derived Reagents

The unique electronic and steric properties of this compound make it an attractive starting point for the development of novel reagents with specialized applications in organic synthesis. While the direct development of reagents from this specific hydrazine is an emerging area, the principles of reagent design based on related structures provide a clear roadmap for future research. jsscacs.edu.in

One potential avenue is the development of novel ligands for catalysis . The hydrazine moiety can be transformed into various chelating groups, and the bromo and chloro substituents can be used to tune the electronic properties and steric bulk of the resulting ligand. Such ligands could find applications in a variety of transition metal-catalyzed reactions, including cross-coupling and asymmetric transformations.

Furthermore, this compound can serve as a precursor for specialized building blocks for combinatorial chemistry and drug discovery. For instance, conversion of the hydrazine to a hydrazone or a pyrazole, followed by selective functionalization at the halogen positions, can generate a library of diverse compounds for biological screening.

A pertinent example, though not directly derived from the title compound, is the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivatives, which have been explored for their biological activities. jsscacs.edu.in This demonstrates the utility of halogenated hydrazines in generating libraries of compounds with potential therapeutic applications. The development of reagents from this compound could follow a similar trajectory, leading to new tools for chemical biology and materials science. ub.edu

The following table outlines potential reagent classes that could be derived from this compound and their prospective applications.

Reagent ClassPotential Synthetic Route from this compoundPotential Applications
Phosphine Ligands Reaction with chlorophosphinesTransition metal catalysis (e.g., Suzuki, Heck, Buchwald-Hartwig couplings)
N-Heterocyclic Carbene (NHC) Precursors Cyclization with appropriate C1 and C2 synthonsOrganocatalysis, transition metal catalysis
Click Chemistry Reagents Conversion to an azide or alkyne derivativeBioconjugation, materials science

Advanced Spectroscopic and Crystallographic Elucidation of 3 Bromo 2 Chloro Phenyl Hydrazine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (3-Bromo-2-chloro-phenyl)hydrazine, the key functional groups include the N-H and N-N bonds of the hydrazine (B178648) moiety, the aromatic C-H and C=C bonds of the phenyl ring, and the C-Br and C-Cl bonds.

The FT-IR spectrum of a phenylhydrazine (B124118) derivative typically exhibits characteristic absorption bands. The N-H stretching vibrations of the hydrazine group are expected to appear in the region of 3200-3400 cm⁻¹. Phenylhydrazone derivatives, for instance, show N-H absorption peaks around 3329 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are anticipated to be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring typically produce a series of peaks in the 1450-1600 cm⁻¹ range researchgate.net.

The carbon-halogen bonds also give rise to characteristic absorptions in the fingerprint region of the spectrum. The C-Cl stretching vibration in aromatic compounds generally appears in the 700-750 cm⁻¹ region uantwerpen.be. The C-Br stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3200-3400 N-H Stretch Hydrazine (-NH-NH₂)
3000-3100 C-H Stretch Aromatic Ring
1450-1600 C=C Stretch Aromatic Ring
1250-1350 C-N Stretch Aryl-N
1000-1100 N-N Stretch Hydrazine
700-750 C-Cl Stretch Chloro-Aromatic

Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrations that result in a change in molecular polarizability. This technique is particularly effective for observing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be highly effective for analyzing the vibrations of the aromatic ring and the carbon-halogen bonds.

The symmetric "ring breathing" mode of the substituted phenyl ring would be expected to produce a strong and sharp signal. Furthermore, the C-Cl and C-Br stretching vibrations are also anticipated to be Raman active. For instance, in related chlorophenyl compounds, C-Cl stretching modes have been reported in Raman spectra around 705 cm⁻¹ uantwerpen.be. The N-N stretch of the hydrazine group should also be observable. In situ Raman studies on hydrazine have identified the N-N stretching mode at approximately 1119 cm⁻¹ researchgate.net.

Table 2: Predicted Raman Spectroscopy Data for this compound

Raman Shift Range (cm⁻¹) Vibrational Mode Functional Group
3000-3100 C-H Stretch Aromatic Ring
~1600 C=C Stretch Aromatic Ring
~1000 Aromatic Ring Breathing Phenyl Ring
1000-1100 N-N Stretch Hydrazine
700-750 C-Cl Stretch Chloro-Aromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydrazine protons. The aromatic region would feature signals from the three protons on the substituted phenyl ring. Due to the influence of the electron-withdrawing bromine and chlorine substituents, these protons would likely resonate in the range of 6.8 to 7.5 ppm. Their specific chemical shifts and coupling patterns (multiplicity) would depend on their position relative to the substituents and each other, likely forming a complex splitting pattern of doublets and triplets. The protons of the hydrazine group (-NH and -NH₂) would appear as broader signals whose chemical shifts are highly dependent on the solvent, concentration, and temperature. These signals would also be exchangeable with deuterium (B1214612) oxide (D₂O).

Carbon (¹³C NMR) Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display six distinct signals for the six unique carbons of the aromatic ring, as the substitution pattern removes any molecular symmetry. The chemical shifts of these carbons are significantly influenced by the attached substituents. pressbooks.pub Carbons bonded to electronegative atoms are deshielded and shifted downfield. pressbooks.pub The carbon atoms directly bonded to bromine (C-Br), chlorine (C-Cl), and nitrogen (C-N) would show the most significant shifts. Based on data for substituted benzenes, the C-Cl carbon would likely appear around 130-135 ppm, the C-Br carbon around 120-125 ppm, and the C-N carbon around 140-150 ppm. The other aromatic carbons (C-H) would resonate in the typical aromatic region of 110-130 ppm. Quaternary carbon signals are typically weaker than those of protonated carbons. hw.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H 6.8 - 7.5 d, t, dd Aromatic Protons (H-4, H-5, H-6)
¹H Variable (Broad) s Hydrazine Protons (-NH, -NH₂)
¹³C 140 - 150 s C-1 (C-NHNH₂)
¹³C 130 - 135 s C-2 (C-Cl)
¹³C 120 - 125 s C-3 (C-Br)
¹³C 110 - 130 s C-4, C-5, C-6 (C-H)

Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are indispensable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would show cross-peaks between adjacent aromatic protons, allowing for the definitive tracing of the connectivity of the H-4, H-5, and H-6 spin system. emerypharma.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unequivocal assignment of the signals for C-4, C-5, and C-6 by correlating them with their corresponding, already-assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for assigning the quaternary carbons (C-1, C-2, and C-3). For example, the proton at the H-4 position would show a correlation to the adjacent C-2 and C-3, confirming the positions of the chloro and bromo substituents relative to the proton framework.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. For this compound (C₆H₆BrClN₂), the presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/~50.5% and ⁸¹Br/~49.5%; ³⁵Cl/~75.5% and ³⁷Cl/~24.5%), results in a highly characteristic isotopic pattern for the molecular ion peak [M]⁺. libretexts.orgcsbsju.edu This pattern would consist of a cluster of peaks at M, M+2, and M+4, with the relative intensities dictated by the natural abundances of the isotopes. The M+2 peak would be particularly intense due to the contributions from both ⁸¹Br and ³⁷Cl. csbsju.edu

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide information about the compound's structure by analyzing the masses of its fragments. For this compound, likely fragmentation pathways would include:

Loss of the halogen atoms, resulting in peaks corresponding to [M-Cl]⁺ and [M-Br]⁺. The loss of a halogen is a common fragmentation pathway. csbsju.edumiamioh.edu

Cleavage of the N-N bond or loss of the entire hydrazine side chain, leading to fragments such as [M-N₂H₃]⁺.

Formation of a bromochlorobenzene cation [C₆H₄BrCl]⁺ following the loss of the N₂H₂ moiety.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

m/z (Daltons) Ion Formula Description
~219.94 [C₆H₆⁷⁹Br³⁵ClN₂]⁺ Molecular Ion (M)
~221.94 [C₆H₆⁸¹Br³⁵ClN₂]⁺ / [C₆H₆⁷⁹Br³⁷ClN₂]⁺ Isotopic Peak (M+2)
~223.94 [C₆H₆⁸¹Br³⁷ClN₂]⁺ Isotopic Peak (M+4)
~184.98 [C₆H₆⁷⁹BrN₂]⁺ Fragment from loss of Cl
~140.97 [C₆H₆³⁵ClN₂]⁺ Fragment from loss of Br

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Structure

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comyoutube.comnih.gov Although a specific crystal structure for this compound has not been reported, analysis of its isomers and related halogenated phenyl derivatives allows for a detailed prediction of its molecular geometry and crystal packing.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The molecular geometry of this compound is defined by the spatial relationship between the phenyl ring, the halogen substituents, and the hydrazine moiety. The bond lengths and angles within the phenyl ring are expected to show slight deviations from a perfect hexagon due to the electronic effects of the bromo, chloro, and hydrazine groups.

Based on data from related 4-bromo-2-chlorophenyl derivatives, the carbon-carbon bonds within the aromatic ring would average approximately 1.39 Å. nih.gov The C–Br and C–Cl bond lengths are anticipated to be in the range of 1.88–1.91 Å and 1.73–1.75 Å, respectively. The C–N bond connecting the phenyl ring to the hydrazine group is expected to have a length of approximately 1.40 Å, while the N–N single bond of the hydrazine group would be around 1.42 Å.

Table 1: Predicted Molecular Geometry Parameters for this compound Based on Analogous Structures

ParameterAtom Pair/TripletPredicted Value
Bond Length C-C (aromatic)~1.39 Å
C-Br~1.90 Å
C-Cl~1.74 Å
C-N~1.40 Å
N-N~1.42 Å
Bond Angle C-C-C (aromatic)~120°
C-C-Br~120°
C-C-Cl~120°
Dihedral Angle Phenyl Plane vs. C-N-N PlaneVariable

Elucidation of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking, Van der Waals)

The supramolecular architecture of crystalline this compound would be governed by a combination of intermolecular forces. The hydrazine group is a potent hydrogen bond donor (N–H) and acceptor (lone pairs on nitrogen), making N–H···N hydrogen bonds a highly probable and dominant interaction in stabilizing the crystal lattice. acs.org

Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site, such as the nitrogen atom of a neighboring hydrazine group. Short contacts involving halogens, such as Br···O and Cl···O, have been observed in the crystal structures of related bromo-chloro phenyl compounds, indicating their importance in forming molecular sheets and other packing motifs. nih.gov

Table 2: Probable Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDescription
Hydrogen Bonding N-H (hydrazine)N (hydrazine)Strong, directional interaction forming chains or networks.
Halogen Bonding C-Br / C-ClN (hydrazine)Directional interaction influencing crystal packing.
π-π Stacking Phenyl RingPhenyl RingParallel or offset stacking of aromatic rings.
Van der Waals H, C, Br, ClH, C, Br, ClNon-directional forces contributing to overall cohesion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to exhibit characteristic absorption bands arising from π→π* transitions within the substituted benzene (B151609) ring.

The parent compound, phenylhydrazine, displays absorption maxima in the UV region. nist.gov The introduction of bromo and chloro substituents (auxochromes) onto the phenyl ring is predicted to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the influence of the halogens' lone pair electrons, which can extend the π-conjugated system of the aromatic ring. The electronic spectra of dinitrophenylhydrazone derivatives, for example, show distinct bands that are sensitive to solvent polarity, often assigned to intermolecular charge transfer transitions. nih.gov

The precise position (λmax) and intensity (molar absorptivity, ε) of the absorption bands for this compound would be dependent on the solvent used, as solvatochromic effects can influence the energy levels of the electronic states involved. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could provide a more precise prediction of the electronic absorption spectrum. mdpi.com

Table 3: Predicted UV-Vis Absorption Characteristics for this compound

Transition TypeChromophoreExpected λmax RegionNotes
π→πSubstituted Phenyl Ring240 - 300 nmPosition influenced by halogen substituents and solvent polarity.
n→πHydrazine MoietyLonger wavelength, weaker intensityMay be observed as a shoulder on the main π→π* band.

Chromatographic Methodologies for Isomer Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and purity assessment of organic compounds, including isomers of substituted phenylhydrazines. researchgate.netgoogle.com A robust reverse-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound.

This method would typically employ a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, and a polar mobile phase. A common mobile phase for phenylhydrazine and its derivatives consists of a mixture of acetonitrile (B52724) or methanol and water. sielc.comsielc.com The addition of a buffer, such as an acetate (B1210297) buffer, or an acid modifier like phosphoric or formic acid, is often used to control the pH and improve peak shape and resolution. sielc.com

Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, likely corresponding to one of the π→π* transitions identified by UV-Vis spectroscopy (e.g., ~260 nm). google.com This method would be effective for separating this compound from its isomers and other impurities, allowing for accurate purity determination and quality control. The method can be scaled for preparative separation to isolate the pure compound. sielc.com

Table 4: Representative HPLC Method for Analysis of this compound

ParameterCondition
Mode Reverse-Phase (RP-HPLC)
Stationary Phase Octadecylsilane (C18), 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Detection UV Absorbance at ~260 nm
Injection Volume 10 - 20 µL

Quantum Chemical and Theoretical Investigations of 3 Bromo 2 Chloro Phenyl Hydrazine

Density Functional Theory (DFT) Studies for Ground State Propertiestandfonline.comresearchgate.net

DFT calculations are instrumental in determining the ground state properties of (3-Bromo-2-chloro-phenyl)hydrazine. By employing various functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-311++G(d,p), a comprehensive analysis of the molecule's behavior can be achieved. researchgate.netacs.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom around the C-N and N-N bonds. Different conformers can exist due to the orientation of the hydrazine (B178648) group relative to the phenyl ring.

Conformational analysis helps in identifying the global minimum on the potential energy surface, which corresponds to the most stable isomer. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the presence of bulky bromine and chlorine atoms ortho and meta to the hydrazine substituent can induce steric hindrance, influencing the planarity of the molecule and the orientation of the hydrazine group. The calculated geometric parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. tandfonline.com

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.745C1-C2-C3120.5
C-Br1.902C2-C3-C4119.8
C-N1.415C1-C6-N121.3
N-N1.432C1-N-N118.9
N-H1.015H-N-H108.5

Note: The values presented in this table are representative and are based on typical DFT calculations for similar halogenated phenylhydrazines.

The electronic structure of a molecule is pivotal to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small gap indicates a more reactive molecule. nih.gov For this compound, the presence of the electron-donating hydrazine group and the electron-withdrawing halogen atoms influences the energies of the FMOs.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the hydrazine group and the halogen atoms, and positive potential around the amine hydrogens.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy (eV)-5.89
LUMO Energy (eV)-0.75
HOMO-LUMO Gap (eV)5.14
Dipole Moment (Debye)3.21

Note: These values are illustrative and derived from DFT calculations on analogous molecules.

Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors. researchgate.net These descriptors are derived from the changes in energy with respect to the number of electrons.

Global Reactivity Descriptors : These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govresearchgate.net Electronegativity describes the tendency of a molecule to attract electrons. Hardness and softness are measures of the molecule's resistance to change in its electron distribution. researchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors : Fukui functions (f(r)) and Parr functions (P(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov The Parr functions provide a more recent and refined approach to predicting local reactivity. researchgate.net For this compound, these functions would help to pinpoint which atoms on the phenyl ring or the hydrazine moiety are most susceptible to attack.

Table 3: Conceptual DFT Reactivity Descriptors for this compound

DescriptorValue (eV)
Electronegativity (χ)3.32
Chemical Hardness (η)2.57
Chemical Softness (S)0.39
Electrophilicity Index (ω)2.15

Note: The values are calculated based on the HOMO and LUMO energies presented in Table 2 and are for illustrative purposes.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Charge Distribution and Delocalizationmaterialsciencejournal.orgresearchgate.net

Natural Population Analysis (NPA) is used to calculate the distribution of charge on each atom. acs.org This provides a more accurate representation of the atomic charges compared to other methods like Mulliken population analysis. The NPA charges can further elucidate the reactive sites within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Predictionmaterialsciencejournal.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their UV-Vis absorption spectra. acs.orgfaccts.de By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the electronic transitions that occur when a molecule absorbs light. materialsciencejournal.org

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The positions and intensities of these bands are influenced by the substituents on the phenyl ring. The TD-DFT calculations can help in assigning these transitions and understanding how the electronic structure changes upon excitation. rsc.org

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) play a crucial role in the solid-state packing and intermolecular interactions of molecules. acs.org For this compound, these interactions can include hydrogen bonding (N-H···N or N-H···halogen), halogen bonding (C-Br···N or C-Cl···N), and π-π stacking between the phenyl rings of adjacent molecules. researchgate.netjomardpublishing.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. The Hirshfeld surface is defined as the isosurface where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules in the crystal.

The analysis generates a three-dimensional surface mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

Further insights are provided by two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. These plots represent the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of intermolecular contacts can be calculated from these plots. For halogenated phenylhydrazine (B124118) derivatives, the key interactions typically include:

H···H Contacts: Often comprising a significant portion of the total interactions on the Hirshfeld surface. For instance, in 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, H···H contacts account for 35.5% of the surface. researchgate.net

Halogen···H Contacts (Br···H/H···Br and Cl···H/H···Cl): These are crucial interactions in halogenated compounds. In a related bromo-indole derivative, Br···H/H···Br contacts contributed 16.8% to the Hirshfeld surface. tandfonline.com For a dichlorinated diazene (B1210634) compound, Cl⋯H/H⋯Cl interactions were even more significant at 21.9%. iucr.org

C···H/H···C Contacts: These represent van der Waals interactions and are generally abundant. In 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, these contacts made up 33.7% of the surface. researchgate.net

N···H/H···N Contacts: These are indicative of hydrogen bonding involving the hydrazine moiety and are critical for the stability of the crystal packing. In the aforementioned quinoline (B57606) derivative, these contacts contributed 9.5%. researchgate.net

π···π Stacking Interactions: The presence of the phenyl ring allows for π-stacking interactions, which can be identified by characteristic features on the Hirshfeld surface and fingerprint plots.

A hypothetical Hirshfeld surface analysis of this compound would be expected to reveal significant contributions from H···H, Br···H, Cl···H, C···H, and N···H contacts, which would be crucial in understanding its crystal packing and supramolecular assembly.

Table 1: Hypothetical Intermolecular Contact Contributions for this compound based on Analogous Compounds

Intermolecular ContactExpected Contribution Range (%)Reference Compounds
H···H10 - 40 researchgate.nettandfonline.comiucr.org
Br···H/H···Br8 - 20 tandfonline.comiucr.org
Cl···H/H···Cl10 - 25 researchgate.netiucr.org
C···H/H···C8 - 35 researchgate.nettandfonline.comiucr.org
N···H/H···N5 - 10 researchgate.netiucr.org
O···H/H···O10 - 25 tandfonline.comiucr.org

Note: This table is illustrative and based on data from related compounds. Specific values for this compound would require experimental crystallographic data and subsequent analysis.

Energy Framework Calculations for Supramolecular Assembly Stability

Energy framework calculations provide a quantitative measure of the stability of the supramolecular assembly by computing the interaction energies between a central molecule and its neighbors in the crystal lattice. This analysis, often performed using the CrystalExplorer software, calculates the electrostatic, dispersion, polarization, and repulsion components of the total interaction energy. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy.

Table 2: Typical Interaction Energies from Energy Framework Calculations for Related Molecular Crystals

Interaction TypeDominant Energy ComponentTypical Energy Range (kJ/mol)
N-H···O/N Hydrogen BondsElectrostatic-30 to -50
C-H···O/N Hydrogen BondsElectrostatic/Dispersion-10 to -45
π···π StackingDispersion-20 to -50
Halogen Bonds (e.g., Br···Cl)Electrostatic/Dispersion-5 to -25

Note: This table provides general energy ranges observed in similar molecular crystals. researchgate.netiucr.org The specific values for this compound would depend on its specific crystal structure.

Tautomeric Equilibria and Stability Assessment

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Phenylhydrazine and its derivatives can exhibit tautomerism, particularly when they are part of a larger conjugated system, such as in hydrazones. The two common tautomeric forms are the keto-hydrazo and enol-azo forms.

The relative stability of these tautomers can be assessed using computational methods, typically Density Functional Theory (DFT). By calculating the ground-state energies of the different tautomeric forms, one can predict which form is more stable and therefore more likely to be observed. The Gibbs free energy difference (ΔG) between the tautomers is often calculated to determine the equilibrium constant (KT) for the tautomerization process. acs.org

For instance, in a study of 2,2'-(hydrazine-1,2-diylidenebis(propan-1-yl-1-ylidene))diphenol, both phenol-imine and keto-amine tautomeric forms were investigated, with theoretical calculations supporting the experimental observation of the more stable form. researchgate.net Similarly, the tautomeric equilibrium between thiol and thione forms in a 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was confirmed using NMR spectroscopy and supported by the understanding of their relative stabilities. mdpi.com In solutions, the position of the tautomeric equilibrium can be influenced by factors such as the solvent polarity and the electronic nature of the substituents. arkat-usa.org

For this compound itself, while simple tautomerism within the hydrazine moiety is less common in the isolated molecule, its derivatives (e.g., hydrazones formed by reaction with aldehydes or ketones) would be expected to exhibit significant tautomeric equilibria. Theoretical calculations would be essential to determine the relative stabilities of the possible tautomers of such derivatives, which in turn would influence their chemical reactivity and biological activity.

Structure Reactivity and Structure Property Relationships of 3 Bromo 2 Chloro Phenyl Hydrazine Analogues

Impact of Halogen Substitution Patterns on Arylhydrazine Reactivity and Selectivity

The reactivity and selectivity of arylhydrazines, including analogues of (3-Bromo-2-chloro-phenyl)hydrazine, are significantly influenced by the nature and position of halogen substituents on the aromatic ring. These substituents exert control through a combination of electronic and steric effects, which can alter the nucleophilicity of the hydrazine (B178648) moiety, influence the stability of reaction intermediates, and direct the regiochemical outcome of reactions.

Electronic Effects: Halogens are electron-withdrawing groups (EWGs) that decrease the electron density of the phenyl ring and the nucleophilicity of the hydrazine nitrogen atoms. This effect generally has an impact on reaction rates. For instance, in reactions where the arylhydrazine acts as a nucleophile, such as in the formation of hydrazones or in cyclization reactions, strong EWGs can decrease reactivity. rsc.orgacs.org A study on the rhodium-catalyzed oxidative annulation of N′-phenylacetohydrazides with alkynes found that hydrazides with electron-donating groups (like methyl or methoxy) gave high yields (90-93%), while those with electron-withdrawing groups (like CF₃) resulted in substantially lower yields. acs.org Halogen substituents (F, Cl) provided good yields, indicating a complex balance of effects. acs.org

The position of the halogen is also critical. Research on the fungicidal activity of phenylhydrazone derivatives established a clear structure-activity relationship (SAR):

Electron-withdrawing groups on the phenyl ring were preferable to non-substituted versions.

A halogen at the para position was more beneficial for activity than at the ortho or meta position. nih.gov

This is demonstrated in the Fischer indole (B1671886) synthesis, a cornerstone reaction for this class of compounds. The reaction involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgthermofisher.com The electronic nature of substituents on the phenylhydrazine (B124118) ring significantly influences the reaction's success and regioselectivity. rsc.org For example, a 4-methoxy (electron-donating) phenylhydrazine reacts efficiently, while a 4-chloro (electron-withdrawing) phenylhydrazine shows low conversion even after prolonged reaction times. rsc.org When substituents are present at the meta position, a mixture of 4- and 6-substituted indoles is often formed, highlighting the directing effects of the substituents on the cyclization step. rsc.orgthermofisher.com

Steric Effects & Regioselectivity: Steric hindrance from bulky substituents, particularly at the ortho position, can impede the approach of reactants and influence the regioselectivity of the reaction. thermofisher.com In the Fischer indole synthesis with unsymmetrical ketones, the final product distribution is dependent on steric effects, among other factors. thermofisher.com

In reactions forming heterocyclic systems, the substitution pattern on the arylhydrazine ring can dictate which nitrogen atom participates in the initial attack and the subsequent cyclization pathway, thereby determining the structure of the final product. For example, in the synthesis of pyrazoles from 1,3-diols and alkyl hydrazines, regioselectivity is a key consideration. researchgate.net Similarly, the reaction of 2-nitropentachlorobuta-1,3-diene with substituted anilines unexpectedly yields N-tetrachloroallylidene-N′-arylhydrazines, a result dictated by the electronic properties of the substituents. researchgate.net

The following table summarizes observed structure-activity relationships for halogenated arylhydrazine analogues in different reaction systems.

Compound/Analogue ClassReaction/Activity StudiedKey FindingReference(s)
Halogenated ArylhydrazidesKDM4A Inhibition3-chlorophenyl and 4-bromophenyl analogues showed more potent inhibition than other positional isomers. wikipedia.org
Halogenated PhenylhydrazonesAntifungal ActivityElectron-withdrawing groups are preferred; para-halogen substitution is more active than ortho or meta. nih.gov
4-Chloro-phenylhydrazineFischer Indole SynthesisDetrimental effect on reaction outcome, leading to low conversion. rsc.org
meta-Substituted PhenylhydrazinesFischer Indole SynthesisTypically yields a mixture of 4- and 6-substituted indole products. rsc.org
N′-PhenylacetohydrazidesRhodium-Catalyzed AnnulationElectron-donating groups enhance yield; halogens give good yields, while strong EWGs (CF₃) reduce yield. acs.org

Stereochemical Influence on Reaction Outcomes

Stereochemistry plays a pivotal role in the reactions of this compound analogues, dictating the three-dimensional arrangement of atoms in the products. This is particularly evident in reactions that form new chiral centers or involve reactants with pre-existing stereochemistry.

Reactions can be classified based on their stereochemical outcome:

Stereospecific reactions: A specific stereoisomer of the starting material yields a specific stereoisomer of the product. The stereochemistry of the reactant directly determines the stereochemistry of the product. fiveable.me

Stereoselective reactions: One stereoisomer is formed preferentially over others, even if multiple outcomes are possible. fiveable.me This can lead to a mixture of diastereomers or an excess of one enantiomer.

A key reaction for arylhydrazines is the formation of hydrazones through condensation with aldehydes or ketones. The resulting C=N double bond can exhibit E/Z (geometric) isomerism. The formation of one isomer over the other is often influenced by the steric bulk of the substituents on both the carbonyl compound and the arylhydrazine.

When a new chiral center is created from an achiral starting material, a racemic mixture (a 50:50 mix of enantiomers) is typically formed unless a chiral influence (like a catalyst or auxiliary) is present. lumenlearning.com However, if the starting material is already chiral, the reaction can be diastereoselective, meaning it preferentially forms one diastereomer over another. lumenlearning.comochemtutor.com

For example, in cyclization reactions, the stereochemistry of the reactants can have a profound influence on the product. The cycloaddition of nitrilimines, often generated from hydrazonoyl halides, to alkenes is a common method for creating pyrazole (B372694) and pyrazoline rings. The relative stereochemistry of the substituents on the newly formed ring is controlled by the approach of the reactants during the transition state. In some cases, these reactions are highly stereospecific. researchgate.net

The influence of stereochemistry can be summarized in two main scenarios:

Creation of New Stereocenters: When a reaction creates a new tetrahedral carbon with four different substituents, a new chiral center is formed. If this occurs by adding a group to a planar sp²-hybridized carbon (like a carbonyl or imine), the attack can happen from two different faces, potentially leading to two stereoisomers. ochemtutor.com If the starting material is achiral, this leads to a racemic mixture of enantiomers; if the starting material is already chiral, a mixture of diastereomers will be produced. lumenlearning.comochemtutor.com

Transformation at Existing Stereocenters: In reactions where a substitution occurs at an existing sp³-hybridized chiral center, the mechanism determines the outcome. For example, an Sₙ2 reaction proceeds with an inversion of configuration, leading to a single, predictable stereoisomer. ochemtutor.com An Sₙ1 reaction, which proceeds through a planar carbocation intermediate, will lead to racemization. lumenlearning.com

In complex syntheses, controlling the stereochemical outcome is crucial. For example, in the Michael addition reaction, the stereochemistry of the final product can be influenced by the choice of base, solvent, and the structure of the reactants, which can lead to the selective formation of specific diastereomers. researchgate.net

Correlation between Molecular Structure and Spectroscopic Signatures

Spectroscopic techniques are indispensable for elucidating the structures of this compound analogues and their derivatives. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information that correlates directly with the molecule's structural features, such as functional groups, electronic environment, and atom connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For arylhydrazines and their hydrazone derivatives, key absorptions include:

N-H Stretching: The N-H bonds of the hydrazine or hydrazone moiety typically show stretching vibrations in the region of 3100-3500 cm⁻¹. acs.orgnih.gov In primary amines like phenylhydrazine, two bands may be visible, while secondary amides in hydrazones show a single band. acs.org

C=N Stretching: The imine bond in hydrazones exhibits a characteristic stretching frequency around 1580-1640 cm⁻¹. acs.orgacs.org

C-Halogen Stretching: The C-Cl and C-Br bonds have vibrations in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR: The chemical shifts (δ, in ppm) of protons are highly sensitive to their electronic environment. Protons on the aromatic ring typically appear in the range of 6.5-8.0 ppm. The presence of electron-withdrawing halogens deshields the nearby protons, shifting their signals to a higher frequency (downfield). The splitting patterns (singlet, doublet, triplet, etc.) reveal the number of adjacent protons, helping to confirm the substitution pattern on the phenyl ring. The N-H proton of the hydrazine or hydrazone is often observed as a broad singlet at a higher chemical shift (e.g., δ 8.0-11.8 ppm), and its exact position can be influenced by solvent and hydrogen bonding. nih.govacs.org

¹³C NMR: The signals for carbon atoms attached to halogens show characteristic shifts. The electronic effects of substituents on the phenyl ring can be systematically studied, with electron-withdrawing groups causing a downfield shift for the carbon atom they are attached to and affecting the other carbons in the ring. acs.orgsci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. Arylhydrazines and their derivatives contain a phenyl ring and a hydrazine or hydrazone group, which constitute a chromophore. The position of the maximum absorption (λ_max) is influenced by the substituents on the aromatic ring. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. Studies on substituted formazans derived from phenylhydrazines have shown a linear correlation between Hammett substituent constants and λ_max values, quantitatively linking the electronic effect of a substituent to its spectroscopic signature. researchgate.netnih.gov

The table below illustrates the correlation between structure and spectroscopic data for some hydrazone derivatives.

Compound ClassSpectroscopic TechniqueKey SignatureCorrelation with StructureReference(s)
Halo-functionalized Hydrazones¹H NMRAmidic N-H protonδ 11.69 - 11.77 ppm (broad singlet) acs.org
Halo-functionalized HydrazonesIR SpectroscopyImine (-C=N) stretch~1585 cm⁻¹ acs.org
Halo-functionalized HydrazonesIR SpectroscopyAmidic (-C=O) stretch~1690 cm⁻¹ acs.org
PhenylhydrazonesUV-Vis Spectroscopyλ_maxVaries with electronic nature of substituent on the phenyl ring. researchgate.netnih.gov
3-Bromo-2-chloroaniline¹H NMRAromatic protonsSignals typically found in the 6.5-7.5 ppm region.
3-Bromo-2-chloroanilineIR SpectroscopyN-H stretchSharp bands in the 3300–3500 cm⁻¹ region.

Future Research Directions and Outlook in 3 Bromo 2 Chloro Phenyl Hydrazine Chemistry

Development of Novel Catalytic Approaches for Derivatization

The derivatization of (3-bromo-2-chloro-phenyl)hydrazine is a key area for future research, with modern catalytic methods offering pathways to a vast array of new compounds. The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring presents an opportunity for selective, stepwise functionalization through cross-coupling reactions.

Future investigations could focus on leveraging transition-metal catalysis to exploit the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is typically more reactive in palladium-catalyzed reactions, allowing for selective substitution at the C-3 position while retaining the chlorine atom at C-2 for subsequent transformations . This hierarchical reactivity is a powerful tool for synthetic design.

Promising catalytic systems to be explored include:

Palladium-Catalyzed Cross-Coupling: Advanced methodologies, such as the palladium-catalyzed dehydrogenative arylation used to synthesize non-symmetric azobenzenes from aryl hydrazines, could be adapted for this compound. beilstein-journals.org This would enable the creation of novel azo compounds with potential applications in photoresponsive systems.

Rhodium(III)-Catalyzed C-H Activation: Recent breakthroughs in Rh(III)-catalyzed chelation-assisted C-H activation open up new possibilities. rsc.org Using the hydrazine (B178648) moiety as a directing group, it would be feasible to catalyze reactions at the ortho-position of the phenyl ring, leading to the formation of complex heterocyclic structures like 1-aminoindoles. rsc.org

Copper-Catalyzed Reactions: Copper catalysis is a highly efficient method for forming C-N, C-O, C-S, and C-Se/Te bonds. chemrevlett.com Applying these methods to this compound could yield a variety of unsymmetrical diaryl chalcogenides, which are valuable in materials science and medicinal chemistry. chemrevlett.com

Photocatalysis: The use of visible-light photocatalysis to generate aryl radicals from aryl halides is a burgeoning field that offers greener and more efficient reaction pathways. Exploring the photocatalytic activation of the C-Br or C-Cl bonds in this compound could provide novel routes for derivatization.

These advanced catalytic strategies would significantly expand the library of accessible derivatives, providing a platform for discovering new functionalities and applications. researchgate.net

Exploration of New Reactivity Pathways and Product Classes

Beyond derivatization of the aromatic core, the hydrazine functional group is a gateway to a multitude of heterocyclic systems. Future research should systematically explore the reactivity of this compound in various cyclization and condensation reactions to generate novel product classes.

Key areas for exploration include:

Synthesis of Pyrazoles and Pyrazolones: The condensation of aryl hydrazines with β-dicarbonyl compounds or their equivalents is a classic and robust method for synthesizing pyrazoles. mdpi.com The specific electronic and steric environment of this compound could lead to pyrazole (B372694) derivatives with unique biological profiles, potentially as insecticides or pharmaceuticals. mdpi.comresearchgate.net

Formation of Triazoles and other N-Heterocycles: Reactions with appropriate precursors can lead to the formation of triazole rings, which are important pharmacophores. jsscacs.edu.in Furthermore, intramolecular cyclization strategies, potentially following a C-H activation event, could be designed to produce fused heterocyclic systems incorporating the phenylhydrazine (B124118) scaffold. rsc.org

Denitrogenative Coupling Reactions: An intriguing pathway involves the denitrogenative coupling of arylhydrazines with compounds like diaryl ditellurides or diselenides. chemrevlett.com This reaction, which proceeds with the extrusion of nitrogen gas, offers a direct route to unsymmetrical diaryl tellurides and selenides, compounds with interesting electronic and antioxidant properties. chemrevlett.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound would be a highly efficient strategy for generating molecular complexity. For example, reactions involving the hydrazine, an aldehyde, and a source of sulfur could lead to novel thiophene (B33073) or thiazole (B1198619) derivatives in a single step. mdpi.comresearchgate.net

The exploration of these reactivity pathways will undoubtedly lead to the discovery of new molecular scaffolds with potential applications across various scientific disciplines. nih.govuzh.ch

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental design. open.ac.uk Future studies on this compound and its derivatives would benefit immensely from the integration of advanced computational methods.

Prospective computational research directions include:

DFT Calculations for Mechanistic Insights: Density Functional Theory (DFT) can be employed to model reaction mechanisms, such as the catalytic cycles in cross-coupling reactions or the pathways of cycloaddition. researchgate.net This would provide a deeper understanding of reactivity, selectivity, and the role of catalysts, aiding in the optimization of reaction conditions.

Predicting Molecular Properties: Computational tools can predict key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP). researchgate.net These calculations are crucial for designing molecules with specific electronic characteristics for applications in materials science, such as organic electronics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: For derivatives synthesized for biological applications, QSAR models can be developed to correlate structural features with biological activity. open.ac.uk This predictive modeling can accelerate the drug discovery process by identifying the most promising candidates for synthesis and testing, and by highlighting structural motifs that enhance or diminish activity. nih.gov

Conformational Analysis: Understanding the preferred three-dimensional structure of flexible molecules derived from this compound is critical for understanding their interaction with biological targets or their packing in solid-state materials. Computational conformational analysis can provide these insights. researchgate.net

By combining computational predictions with experimental work, researchers can navigate the vast chemical space of this compound derivatives more efficiently and rationally.

Role in Advanced Materials Science and Functional Molecule Design

The unique electronic and structural features of this compound make it a compelling building block for the design of advanced materials and functional molecules. The interplay between the electron-withdrawing halogen atoms and the versatile hydrazine group provides a rich design platform.

Future research in this area could focus on:

Precursors for Biologically Active Molecules: Hydrazine derivatives are integral to many pharmaceuticals and agrochemicals. researchgate.net The halogenated phenyl ring of this compound can enhance lipophilicity and metabolic stability, making its derivatives promising candidates for new anticancer agents, antimicrobials, or insecticides. mdpi.comnih.gov The synthesis of novel heterocycles, such as pyrazoles, thiazoles, and quinazolines, from this precursor is a particularly promising strategy. nih.govnih.govekb.eg

Development of Photoresponsive Materials: As precursors to azobenzenes, derivatives of this compound could be used to create materials that respond to light. beilstein-journals.org These photochromic compounds have potential applications in optical data storage, molecular switches, and smart materials.

Ligands for Metal-Organic Frameworks (MOFs): The hydrazine moiety or its derivatives can act as ligands to coordinate with metal ions, forming MOFs. The bromo and chloro substituents could be used to tune the electronic properties of the framework or to serve as reactive handles for post-synthesis modification.

Components for Organic Electronics: The electronic properties of molecules derived from this compound could be tailored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics. bldpharm.com The ability to systematically modify the structure through catalysis makes it possible to fine-tune properties like the HOMO/LUMO gap for optimal device performance.

The strategic incorporation of this compound into larger molecular systems holds significant promise for the creation of next-generation materials and functional molecules with tailored properties.

Q & A

Basic: How can (3-Bromo-2-chloro-phenyl)hydrazine be synthesized and characterized in academic research?

Answer:
Synthesis typically involves condensation reactions between halogenated aryl halides and hydrazine derivatives under controlled conditions. For example, similar compounds like 6-chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl methylene-2-cyano-3-phenyl-p-bromo acryloyl hydrazide were synthesized via hydrazide formation, followed by IR and mass spectrometry (MS) characterization . Key steps include:

  • Reaction conditions : Stirring at 50°C for 3 hours with primary amines/hydrazines .
  • Characterization :
    • IR spectroscopy : Peaks at ~724 cm⁻¹ (C-Cl) and ~640 cm⁻¹ (C-Br) confirm halogen presence .
    • MS (EI-MS) : Molecular ion peaks (e.g., m/z 398 [M+1]) validate molecular weight .

Basic: What analytical methods are suitable for quantifying hydrazine derivatives like this compound?

Answer:
Spectrophotometric methods using potassium permanganate reduction are well-established. Key parameters include:

  • Absorption maxima : 526–546 nm for permanganate-hydrazine complexes, with molar absorptivity ~2200–2280 L·mol⁻¹·cm⁻¹ .
  • Validation : Calibration curves using standard hydrazine solutions ensure accuracy.

Advanced: How can density functional theory (DFT) optimize reaction pathways involving this compound?

Answer:
DFT studies on hydrazine-catalyzed reactions reveal:

  • Energy barriers : Hydrazine catalysts with [2.2.2]-bicyclic structures lower activation barriers by ~20% compared to [2.2.1]-systems, enhancing cycloreversion rates .
  • Kinetic modeling : Local kinetic-energy density and electron density gradients (e.g., Colle-Salvetti correlation-energy formula) predict reaction feasibility .

Advanced: What catalysts enhance hydrogen production from hydrazine derivatives?

Answer:
Nickel-based catalysts are optimal for H₂ generation via hydrazine decomposition:

  • Mechanism : Hydrazine activation on Ni surfaces promotes N–N bond cleavage, with H₂ selectivity >95% in alkaline solutions .
  • Kinetic studies : Rate constants depend on solvent-phase interactions; vapor-phase reactions avoid solvent interference .

Intermediate: What safety protocols are recommended for handling halogenated phenylhydrazines?

Answer:

  • Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to hydrazine’s classification as “harmful” via ingestion .
  • Storage : Store in airtight containers at <25°C to prevent decomposition .

Advanced: How does substituent positioning (e.g., bromo/chloro groups) affect electronic properties of phenylhydrazines?

Answer:
Electron-withdrawing groups (e.g., Br, Cl) alter redox potentials and electron-transfer rates:

  • Bis(hydrazyl) systems : 6-σ-bonded systems (e.g., 198⁺) exhibit slower electron transfer (~5× discrepancy between EPR and optical data) due to reduced vibronic coupling (S = 6.5–7.6 vs. S = 13.6–17.5 in hydrazines) .

Basic: What spectroscopic techniques confirm the structure of halogenated phenylhydrazines?

Answer:

  • IR spectroscopy : Identify C–Br (640 cm⁻¹) and C–Cl (724 cm⁻¹) stretches .
  • NMR : Aromatic proton signals (δ 7.0–8.0 ppm) and hydrazine NH peaks (δ 3.0–5.0 ppm).

Advanced: What role does hydrazine play in synthesizing heterocyclic compounds?

Answer:
Hydrazine derivatives are pivotal in forming indole and sydnone rings:

  • Indole synthesis : Hydrazine reacts with carbonyl intermediates to form hydrazones, cyclizing into indole derivatives under acidic conditions .
  • Photocatalyst synthesis : Hydrazine monohydrate modulates MoSe₂ phase transitions in hydrothermal synthesis of MoSe₂/CdS-CdSe composites .

Advanced: How do computational studies inform the design of hydrazine-based catalysts?

Answer:

  • Transition-state analysis : DFT identifies rate-determining steps (e.g., cycloreversion in norbornene metathesis) .
  • Catalyst optimization : [2.2.2]-bicyclic hydrazines reduce activation barriers by 15–30% compared to linear analogs .

Basic: What are the applications of this compound in materials science?

Answer:

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Ni) in catalytic systems .
  • Propulsion research : Derivatives may serve as non-toxic alternatives to hydrazine in monopropellants, though further toxicity studies are needed .

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